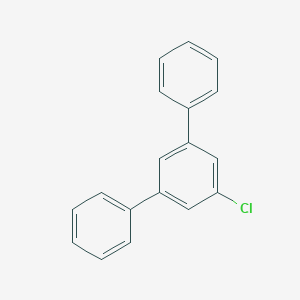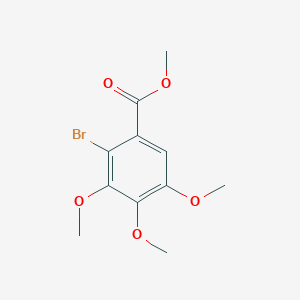![molecular formula C18H22N2O2 B173633 N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide CAS No. 31416-65-6](/img/structure/B173633.png)
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide, also known as lidocaine, is a local anesthetic and antiarrhythmic drug. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is widely used in medicine and dentistry to numb tissue and relieve pain during procedures. It is also used to treat irregular heartbeats and ventricular tachycardia.
Mécanisme D'action
Lidocaine works by blocking sodium channels in nerve cells, preventing the transmission of pain signals. It also has antiarrhythmic effects by blocking sodium channels in the heart, which can help restore normal heart rhythm.
Biochemical and physiological effects:
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation, which can lead to a decrease in blood pressure. Lidocaine can also cause CNS depression, leading to drowsiness and sedation. In high doses, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can cause seizures and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
Lidocaine is widely used in laboratory experiments due to its ability to block sodium channels. It is particularly useful in electrophysiology experiments. However, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide can have off-target effects on other ion channels, which can complicate experiments.
Orientations Futures
There are many potential future directions for N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide research. One area of interest is the development of more selective sodium channel blockers, which could have fewer off-target effects. Another area of interest is the use of N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide in combination with other drugs to enhance its effects. Finally, N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide could be studied for its potential use in treating other conditions, such as neuropathic pain and epilepsy.
Méthodes De Synthèse
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with N,N-dimethylethanolamine to form N-[2-(dimethylamino)ethyl]-2-chloroacetamide. Finally, this compound is treated with sodium hydroxide to form N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide.
Applications De Recherche Scientifique
Lidocaine has been extensively studied for its use in anesthesia and pain management. It is commonly used in dental procedures, minor surgeries, and dermatology. Lidocaine has also been studied for its antiarrhythmic effects, particularly in the treatment of ventricular tachycardia.
Propriétés
Numéro CAS |
31416-65-6 |
|---|---|
Formule moléculaire |
C18H22N2O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H22N2O2/c1-20(2)14-13-19-17(21)18(22,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3,(H,19,21) |
Clé InChI |
KCAHVQJFKHLCFY-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CN(C)CCNC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



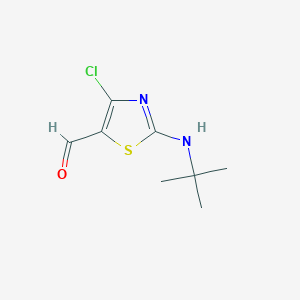
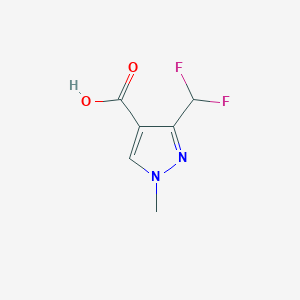
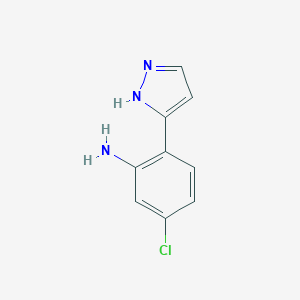
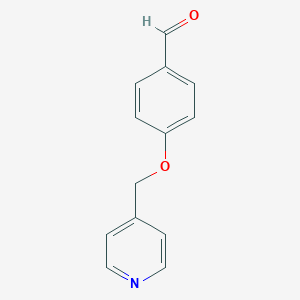

![3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan](/img/structure/B173569.png)
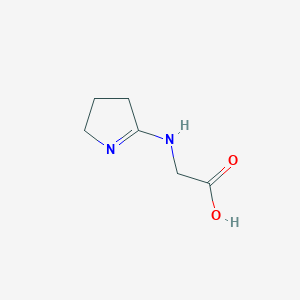


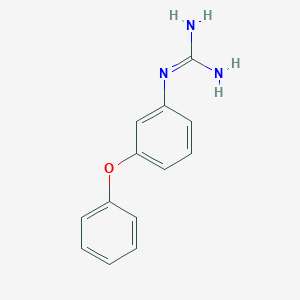
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
![1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid](/img/structure/B173591.png)
